molecular formula C10H15N3O4 B3046763 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1296224-76-4

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3046763
CAS No.: 1296224-76-4
M. Wt: 241.24
InChI Key: UYAAOOMCFKWSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C10H15N3O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • N-Boc-hydroxylamine

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which combines a pyrazole ring with a tert-butoxycarbonyl-protected amino group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-5-6(8(14)15)12-13(7)4/h5H,1-4H3,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAAOOMCFKWSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133960
Record name 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296224-76-4
Record name 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296224-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.